
Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate is an organic compound with the molecular formula C10H9FO4 and a molecular weight of 212.17 g/mol. This compound is derived from 2-Fluoro-4-hydroxybenzoic Acid Methyl Ester and is known for its ability to inhibit Cytosolic Phospholipase A2α. It is used as a building block in the synthesis of various chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate is synthesized from 2-Fluoro-4-hydroxybenzoic Acid Methyl Ester. The synthetic route involves the acetylation of the hydroxyl group at the 5-position of the benzoate ring. The reaction conditions typically include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Inhibits Cytosolic Phospholipase A2α, making it useful in studying enzyme inhibition.
Industry: Used in the production of various chemical intermediates.
Mecanismo De Acción
The mechanism of action of Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate involves the inhibition of Cytosolic Phospholipase A2α. This enzyme plays a crucial role in the release of arachidonic acid from phospholipids, which is a precursor for the synthesis of pro-inflammatory eicosanoids. By inhibiting this enzyme, the compound can reduce the production of inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-fluoro-2-hydroxybenzoate: Similar structure but lacks the acetyl group.
Methyl 5-acetyl-2-hydroxybenzoate: Similar structure but lacks the fluorine atom.
Uniqueness
Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate is unique due to the presence of both the acetyl and fluorine groups, which confer specific chemical properties and biological activities.
Propiedades
Fórmula molecular |
C10H9FO4 |
|---|---|
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
methyl 5-acetyl-2-fluoro-4-hydroxybenzoate |
InChI |
InChI=1S/C10H9FO4/c1-5(12)6-3-7(10(14)15-2)8(11)4-9(6)13/h3-4,13H,1-2H3 |
Clave InChI |
OXDVMVXBFLVKCR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1O)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


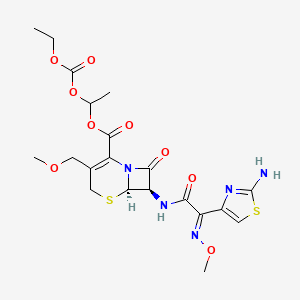
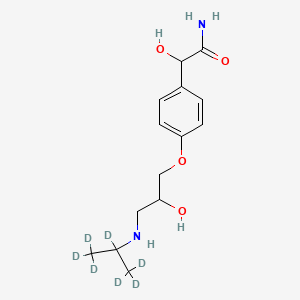
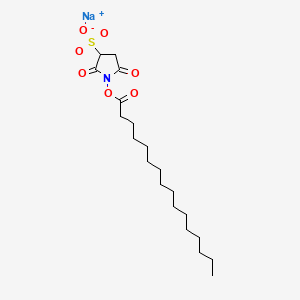

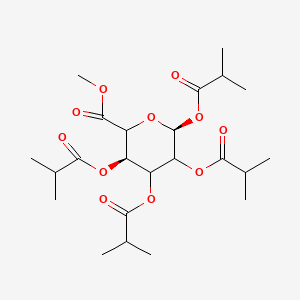
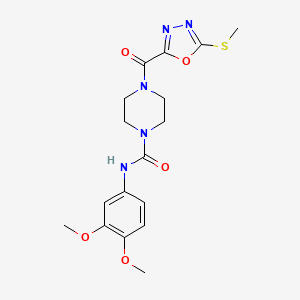
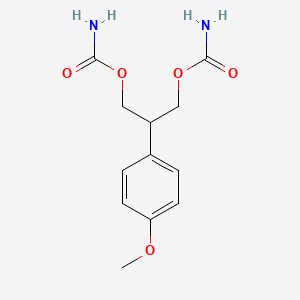
![[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide](/img/structure/B13859777.png)
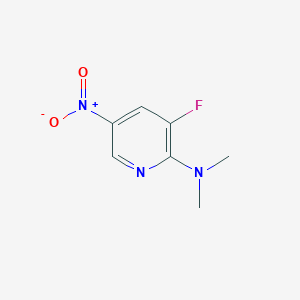
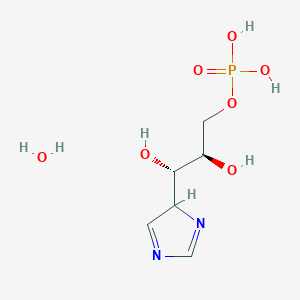
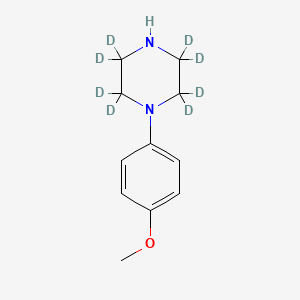
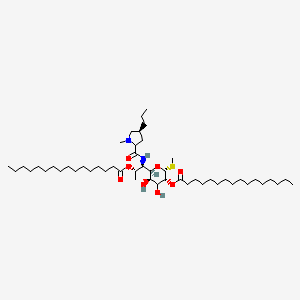
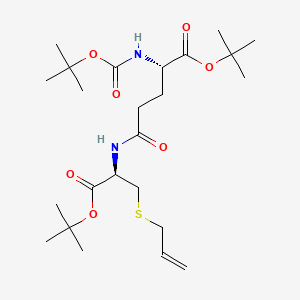
![3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13859819.png)
